4-Dimethylaminopyridine
Overview
Description
4-Dimethylaminopyridine is a derivative of pyridine with the chemical formula (CH₃)₂NC₅H₄N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the dimethylamino substituent. It is widely used as a nucleophilic catalyst in organic synthesis due to its high reactivity and versatility .
Mechanism of Action
Target of Action
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine and acts as a nucleophilic catalyst . Its primary targets are acyl groups in various substrates, such as alcohols, phenols, and amines .
Biochemical Pathways
DMAP affects a variety of biochemical pathways due to its role as a nucleophilic catalyst. It is involved in reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Pharmacokinetics
It is known that dmap is a solid at room temperature and has a molar mass of 12217 g/mol . It is soluble in water, which may influence its absorption and distribution .
Result of Action
The result of DMAP’s action is the formation of esters, amides, and other acylated products . These products are formed through the acylation of alcohols, phenols, and amines .
Action Environment
The action of DMAP can be influenced by environmental factors such as temperature and pH . For example, the protonation degree of DMAP derivatives can be significantly impacted by temperature . Additionally, DMAP is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent, which can also influence its action .
Biochemical Analysis
Biochemical Properties
4-Dimethylaminopyridine is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more . The structure of this compound allows it to strongly activate the nitrogen atom in the pyridine ring for nucleophilic substitution, significantly catalyzing the acylation/esterification reactions of sterically hindered, low-reactivity alcohols and amines/acids .
Cellular Effects
The cellular effects of this compound are largely dependent on its role as a catalyst in various biochemical reactions. It has been observed that this compound-gold nanoparticles can interact with living cells, showing a dose-dependent effect on cell proliferation . At low concentrations, these nanoparticles promoted cell proliferation, while at higher concentrations, they inhibited cell growth .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a catalyst in esterification reactions. In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, this compound and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the specific reactions it is involved in. For example, in the case of esterification reactions, the reaction process runs synchronously concerted without the appearance of a tetrahedral intermediate
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound has a lethal dose (LD50) in deer mice of 450 mg/kg when administered orally . This suggests that high doses of this compound could have toxic or adverse effects in animal models.
Metabolic Pathways
This compound is involved in the metabolic pathways of various biochemical reactions, particularly those involving esterification. The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are dependent on the specific reactions it is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Dimethylaminopyridine can be synthesized through various methods. One common method involves the oxidation of pyridine to form 4-pyridylpyridinium cation, which then reacts with dimethylamine . Another method involves the quaternization of 4-cyanopyridine with acrylic acid, followed by reaction with an amination reagent .
Industrial Production Methods: In industrial settings, this compound is often produced using a one-kettle process involving 4-cyanopyridine and acrylic acid. This method is efficient, with mild reaction conditions and high yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Dimethylaminopyridine undergoes various types of reactions, including:
Esterification: It acts as a catalyst in esterification reactions with anhydrides.
Baylis-Hillman Reaction: It catalyzes the formation of carbon-carbon bonds.
Hydrosilylation: It is used in the addition of silicon-hydrogen bonds to unsaturated substrates.
Tritylation: It facilitates the protection of alcohols by forming trityl ethers.
Steglich Rearrangement: It catalyzes the rearrangement of esters to amides.
Common Reagents and Conditions: Common reagents used with this compound include acetic anhydride, alcohols, and various anhydrides. Typical reaction conditions involve moderate temperatures and the presence of a base to facilitate the reaction .
Major Products: The major products formed from these reactions include esters, amides, and various protected alcohol derivatives .
Scientific Research Applications
4-Dimethylaminopyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine: Less basic and less nucleophilic compared to 4-Dimethylaminopyridine.
4-Pyrrolidinopyridine: Another nucleophilic catalyst but with different steric and electronic properties.
N-Methylimidazole: Used in similar catalytic applications but with different reactivity profiles.
Uniqueness: this compound is unique due to its high nucleophilicity and basicity, which make it a highly effective catalyst for a wide range of organic reactions. Its ability to stabilize reaction intermediates through resonance also contributes to its effectiveness .
Properties
IUPAC Name |
N,N-dimethylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYFNPMBLIVWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Record name | 4-dimethylaminopyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-dimethylaminopyridine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044369 | |
Record name | N,N-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Colorless solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Pyridinamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Dimethylaminopyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11616 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
1.0 [mmHg] | |
Record name | 4-Dimethylaminopyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11616 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1122-58-3 | |
Record name | 4-(Dimethylamino)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dimethylaminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridinamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DIMETHYLAMINOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP1R6P0S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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